2-bromo-5-iodobenzene-1-thiol
Description
Properties
CAS No. |
1824588-21-7 |
|---|---|
Molecular Formula |
C6H4BrIS |
Molecular Weight |
314.97 g/mol |
IUPAC Name |
2-bromo-5-iodobenzenethiol |
InChI |
InChI=1S/C6H4BrIS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H |
InChI Key |
NVNLKQNJUSGBNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)S)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sequential Bromination and Iodination via Electrophilic Aromatic Substitution
Electrophilic halogenation remains a cornerstone for introducing bromine and iodine substituents. In the synthesis of 5-iodo-2-bromobenzyl alcohol, N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) were employed as halogenating agents under acidic conditions (30% HCl), achieving a 72% yield for the iodination step. Adapting this method, 2-bromo-5-iodobenzene derivatives could be synthesized by:
-
Brominating o-iodobenzoic acid using NBS in HCl/toluene at 50°C.
-
Subsequent iodination at the para position relative to the bromine using NIS in a polar aprotic solvent (e.g., DMF).
Key Considerations :
-
Solvent Systems : Mixed solvents like toluene/hexane minimize side reactions during crystallization.
-
Temperature Control : Reactions performed at 50–60°C optimize halogenation rates while avoiding decomposition.
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Diazotization | NaNO₂ (1.2 eq), HCl | 0–5°C | 85% |
| Thiolation | H₂S, CuSO₄ catalyst | 25°C | 65% |
This method mirrors the diazotization-bromination sequence used in the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, where diazonium intermediates enabled precise halogen placement.
Newman-Kwart Rearrangement for Thiol Installation
Phenol-to-Thiol Conversion
Nucleophilic Aromatic Substitution (NAS)
Displacement of Activated Leaving Groups
NAS is viable if the aromatic ring is activated by electron-withdrawing groups (EWGs). For example:
-
Synthesize 1-nitro-2-bromo-5-iodobenzene via nitration and halogenation.
-
Reduce the nitro group to -NH₂ using SnCl₂/HCl .
-
Perform NAS with NaSH in DMF at 120°C to replace -NH₂ with -SH.
Challenges :
-
Requires strong EWGs (e.g., -NO₂) to activate the ring.
-
Competing side reactions may reduce yields to ≤50%.
Comparative Analysis of Methodologies
| Method | Key Steps | Yield | Scalability | Environmental Impact |
|---|---|---|---|---|
| Diazotization | Diazonium formation, H₂S treatment | 65% | Moderate | High (H₂S handling) |
| Newman-Kwart | Rearrangement, hydrolysis | 70% | High | Low |
| NAS | Nitro reduction, NAS | 50% | Low | Moderate |
Recommendations :
-
The Newman-Kwart method is preferred for industrial scalability and safety.
-
Diazotization remains useful for small-scale syntheses requiring rapid optimization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodobenzene-1-thiol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The thiol group can activate the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or iodine.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Benzene Derivatives: Depending on the substituents introduced during electrophilic aromatic substitution.
Thiolate Salts: Formed during reduction reactions.
Disulfides: Formed during oxidation reactions.
Scientific Research Applications
Building Block in Organic Synthesis
2-Bromo-5-iodobenzene-1-thiol is often used as a precursor in the synthesis of more complex organic molecules. Its halogen substituents enable it to participate in cross-coupling reactions such as Suzuki and Sonogashira reactions, which are pivotal for constructing biaryl compounds.
Thiol-Mediated Reactions
The thiol group allows for the formation of disulfides and thioethers, which are important in the synthesis of pharmaceuticals and agrochemicals. For instance, thiols can be used to modify surfaces or create functional polymers.
Synthesis of Sulfonimidates
Recent studies have shown that compounds like this compound can be utilized in the formation of sulfonimidates, which serve as precursors for various drug candidates and polymers . This application highlights its importance in developing new materials with specific functionalities.
Surface Modification
The thiol group can be employed for surface functionalization in materials science. By attaching to metal surfaces, thiols can enhance adhesion properties or create self-assembled monolayers (SAMs), which are crucial for developing sensors and electronic devices.
Nanomaterials
In nanotechnology, this compound can be used to stabilize nanoparticles or as a ligand in the synthesis of metal-organic frameworks (MOFs). This application is significant for catalysis and gas storage solutions.
Drug Development
The unique reactivity of this compound makes it a candidate for the development of novel pharmaceuticals. Its ability to participate in various chemical transformations allows for the creation of diverse drug scaffolds.
Antimicrobial Activity
Research indicates that organosulfur compounds exhibit antimicrobial properties. Investigating derivatives of this compound may lead to new antimicrobial agents, particularly against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 2-bromo-5-iodobenzene-1-thiol involves its reactivity towards nucleophiles and electrophiles. The thiol group can form covalent bonds with various biological targets, including enzymes and proteins, potentially altering their function. The bromine and iodine atoms can participate in halogen bonding, influencing molecular interactions and stability.
Comparison with Similar Compounds
Halogen-Substituted Benzene Thiols
While direct experimental data on analogous thiols (e.g., 2-chloro-5-iodobenzene-1-thiol) are unavailable, inferences can be drawn from halogen effects:
- Electron-Withdrawing Effects : Bromine (Pauling electronegativity: 2.96) and iodine (2.66) differ in their inductive effects. Bromine’s stronger electron-withdrawing nature may slightly reduce thiol acidity compared to iodine, though steric and resonance effects complicate this trend.
- Molecular Weight and CCS : The presence of iodine (atomic mass: 127) increases molecular weight (312.84 g/mol for [M+H]+) compared to lighter halogen analogs, leading to higher CCS values .
Biphenyl Halogenated Derivatives
The synthesis of 2'-bromo-2-chloro-5-methoxy-1,1'-biphenyl (2m) (C₁₃H₁₀BrClO) provides insights into halogen reactivity in cross-coupling reactions. Key observations:
Biological Activity
2-Bromo-5-iodobenzene-1-thiol, with the chemical formula CHBrIS, is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- CAS Number : 1824588-21-7
- Molecular Weight : 294.91 g/mol
- Structural Formula :
The biological activity of this compound is primarily attributed to its thiol group, which can participate in various biochemical reactions. The compound acts as a nucleophile, capable of forming covalent bonds with electrophilic centers in proteins and other biomolecules. This property allows it to interfere with enzyme functions and signal transduction pathways.
Key Mechanisms:
- Enzyme Inhibition : The thiol group can inhibit enzymes by modifying cysteine residues at the active sites.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS).
- Cell Signaling Modulation : It can influence cellular signaling pathways by altering protein interactions.
Biological Activity
Research indicates that this compound has various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds containing thiol groups exhibit antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in cellular models.
Data Table: Biological Activities
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment, the compound was shown to decrease the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 3: Enzyme Inhibition
Research indicated that this compound effectively inhibited serine proteases, which play crucial roles in various physiological processes. The inhibition was dose-dependent, highlighting its potential as a lead compound for drug development targeting protease-related diseases.
Q & A
Q. Analytical Methods :
- TLC : Monitor reaction progress using silica-gel plates (Rf ~0.33 in hexane:EtOAc 3:1) .
- NMR : Expect aromatic proton signals at δ 7.4–7.8 ppm (split due to halogen substituents) and a thiol proton at δ ~3.5 ppm (if not oxidized) .
- MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 330–335 for C₆H₃BrIS) .
Advanced: How can contradictory reactivity data of the thiol group in cross-coupling reactions be resolved?
Answer:
Discrepancies in reactivity (e.g., Suzuki vs. Ullmann coupling efficiency) arise from:
- Oxidative Sensitivity : The thiol group may oxidize to disulfide, reducing catalytic activity. Use degassed solvents and reducing agents (e.g., DTT) to stabilize the thiol .
- Steric Effects : Bulkiness of iodine at the 5-position may hinder Pd catalyst access. Optimize ligand choice (e.g., XPhos for steric relief) .
- Methodological Validation : Replicate experiments under controlled conditions (e.g., O₂-free glovebox) and compare yields with/without thiol-protecting groups .
Basic: What spectroscopic challenges arise due to the compound’s halogen substituents?
Answer:
- NMR Splitting : Heavy atoms (Br, I) cause significant spin-spin coupling, leading to complex splitting patterns. Use deuterated DMSO-d₆ to enhance resolution .
- Mass Spectrometry : Isotopic patterns for Br (1:1) and I (monoisotopic) complicate fragmentation analysis. High-resolution MS (HRMS) is essential for accurate mass determination .
Advanced: How can computational modeling predict electrophilic substitution sites in this compound?
Answer:
- DFT Calculations : Use Gaussian or ORCA to map electron density. The thiol group (-SH) is electron-donating, directing electrophiles to the para position relative to iodine (C-3). Iodine’s electronegativity deactivates the C-5 position .
- Validation : Compare computed Fukui indices with experimental nitration/sulfonation results to confirm reactivity trends .
Methodological: How to address stability issues during storage?
Answer:
- Oxidation Prevention : Store under argon at –20°C with molecular sieves. Add 1% TCEP (tris(2-carboxyethyl)phosphine) to aqueous solutions to inhibit disulfide formation .
- Light Sensitivity : Iodine substituents may cause photodegradation. Use amber vials and minimize UV exposure .
Advanced: What strategies optimize regioselectivity in derivatization reactions?
Answer:
- Directed Ortho-Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the thiol group, directing functionalization to the ortho position relative to bromine .
- Protection/Deprotection : Temporarily protect the thiol as a tert-butyl disulfide to enable selective iodination or bromination at desired positions .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of thiol vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Quench thiols with NaHCO₃ before disposal to neutralize acidity .
Advanced: How to analyze conflicting biological activity data in cytotoxicity assays?
Answer:
- Assay Conditions : Control for thiol oxidation by comparing reduced vs. oxidized forms. Use LC-MS to verify compound integrity post-assay .
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify metabolism-dependent effects. Pair with ROS (reactive oxygen species) assays to link activity to redox states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
